molecular formula C23H21N3O4 B2481920 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2481920
M. Wt: 403.4 g/mol
InChI Key: RNRJVBBDMLIESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-28-19-12-14(13-20(29-2)21(19)30-3)23(27)26-16-9-5-4-8-15(16)22-24-17-10-6-7-11-18(17)25-22/h4-13H,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRJVBBDMLIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 320.38 g/mol

Structure Analysis

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of trimethoxybenzamide enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3aoStaphylococcus aureus< 1 µg/mL
3aqCandida albicans3.9 µg/mL
3adMycobacterium smegmatis3.9 µg/mL

These findings suggest that the compound may possess potent antimicrobial properties similar to those observed in related benzimidazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, several benzimidazole derivatives have shown promising results against cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Mechanism of Action : Inhibition of DNA topoisomerases and induction of cell cycle arrest.

Case Study: Inhibition of Human Topoisomerase II

In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives inhibited human topoisomerase II with IC50 values comparable to established chemotherapeutics like camptothecin:

CompoundIC50 (µM)Cell Line Tested
12b16MCF-7
11a20A549

These results indicate that this compound may also inhibit topoisomerase activity and induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : Interaction with bacterial enzymes such as (p)ppGpp synthetases and FtsZ proteins disrupts bacterial cell division and biofilm formation .
  • Anticancer Mechanism : Inhibition of DNA topoisomerases disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis .

Scientific Research Applications

Anti-Diabetic Activity

Recent studies have highlighted the potential of benzo[d]imidazole derivatives as α-glucosidase inhibitors, which are crucial for managing diabetes. The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide has been synthesized and evaluated for its inhibitory effects on α-glucosidase.

Key Findings:

  • In vitro studies indicated that certain derivatives exhibited significant inhibition of α-glucosidase with IC50 values as low as 0.71 µM, demonstrating a strong potential for hypoglycemic effects .
  • Mechanism of Action: These compounds were found to act as non-competitive inhibitors, binding to an allosteric site on the enzyme, which was supported by molecular docking studies.

Anti-Cancer Activity

The compound has also been investigated for anti-cancer properties. Research indicates that benzo[d]imidazole derivatives can induce apoptosis in various cancer cell lines.

Case Studies:

  • Apoptosis Induction: In vitro studies demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as T24T and HCT116 through mechanisms involving downregulation of anti-apoptotic proteins like XIAP .
  • In vivo Studies: Animal models treated with this compound showed reduced tumor growth, indicating its potential as a therapeutic agent in oncology .

Antihypertensive Activity

Another promising application of this compound is its antihypertensive activity. Various benzo[d]imidazole derivatives have been synthesized and tested for their effects on blood pressure regulation.

Research Insights:

  • Vasorelaxant Effects: Compounds similar to this compound have shown significant vasorelaxant effects in experimental models. For example, certain derivatives demonstrated EC50 values indicating effective relaxation of blood vessels both with and without endothelium .
  • Mechanism: The antihypertensive effects are attributed to the modulation of vascular smooth muscle contraction through various pathways.

Comparative Data Table

The following table summarizes the biological activities and key findings related to this compound and its derivatives:

Activity TypeCompoundIC50/EC50 ValuesMechanism of Action
Anti-DiabeticThis compound0.71 µM (α-glucosidase)Non-competitive inhibition
Anti-CancerSimilar benzo[d]imidazole derivativesVariable (e.g., T24T cell line)Induction of apoptosis
AntihypertensiveRelated benzo[d]imidazole compoundsEC50 values ranging from 3.18 μM to 670 μMVasorelaxation via smooth muscle modulation

Q & A

Basic: What are the recommended synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide, and how can purity be optimized?

Methodological Answer:
The compound is synthesized via a multi-step sequence involving:

Benzimidazole formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., acetic acid) to form the benzimidazole core .

Amide coupling : Reaction of 3,4,5-trimethoxybenzoyl chloride with the benzimidazole-containing intermediate using coupling agents like EDCI/HOBt in anhydrous DMF or THF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol or ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm structure via 1^1H/13^13C NMR and HRMS .

Basic: How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic characterization :
    • NMR : Confirm methoxy groups (δ 3.7–3.9 ppm for OCH3_3), benzimidazole protons (δ 7.2–8.1 ppm), and amide NH (δ 10.2–10.5 ppm) .
    • IR : Validate amide C=O stretching (~1650 cm1^{-1}) and benzimidazole N-H (~3400 cm1^{-1}) .
  • Elemental analysis : Match calculated vs. experimental C, H, N percentages (tolerance <0.4%) .

Advanced: How do substituents on the benzimidazole or trimethoxyphenyl moieties influence biological activity?

Methodological Answer:

  • Fluoro-substitution : Adding a fluoro group at the benzimidazole 5-position (e.g., 5-Fluoro analog in ) enhances kinase inhibition (IC50_{50} reduced by ~40%) due to improved electron-withdrawing effects and target binding.
  • Methoxy positioning : 3,4,5-Trimethoxy groups on the benzamide enhance solubility and π-π stacking with hydrophobic enzyme pockets (e.g., tubulin binding in cancer targets) .
  • SAR Studies : Use in silico docking (AutoDock Vina) to compare binding energies of analogs. Validate with enzymatic assays (e.g., kinase inhibition) and cellular viability tests (MTT assay) .

Advanced: How can researchers resolve contradictory data in biological assays (e.g., high in vitro activity vs. low cellular efficacy)?

Methodological Answer:

  • Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assay) to identify bioavailability limitations .
  • Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase interactions .
  • Formulation optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve cellular uptake .

Advanced: What experimental strategies are recommended for target identification?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose beads and pull down binding proteins from cell lysates. Identify via LC-MS/MS .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in relevant cell lines (e.g., cancer) to identify synthetic lethal partners .
  • Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in response to compound treatment to map target engagement .

Advanced: How can solubility challenges in aqueous assays be addressed without altering the core structure?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO final concentration) to maintain compound stability .
  • Prodrug design : Introduce phosphate or acetyl groups at the methoxy positions, which hydrolyze in vivo to regenerate the active compound .
  • Nanoparticle formulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance dispersibility in cell culture media .

Advanced: How to interpret conflicting cytotoxicity data between cancer cell lines (e.g., high activity in HeLa vs. low in MCF-7)?

Methodological Answer:

  • Mechanistic profiling : Compare expression levels of putative targets (e.g., tubulin isoforms, kinases) via qPCR or Western blot .
  • Cell cycle analysis : Use flow cytometry (PI staining) to determine if apoptosis or G2/M arrest drives differential responses .
  • 3D spheroid models : Test efficacy in multicellular tumor spheroids to mimic in vivo heterogeneity .

Advanced: What methodologies validate selective activity against bacterial vs. human targets?

Methodological Answer:

  • Dual-target assays : Perform parallel enzymatic assays (e.g., bacterial DNA gyrase vs. human topoisomerase II) to quantify selectivity indices .
  • Cytotoxicity counter-screens : Test against human primary cells (e.g., fibroblasts) to rule off-target toxicity .
  • Resistance induction : Serial passage bacteria or cancer cells under sublethal compound doses to identify resistance mutations via whole-genome sequencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.